N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring three distinct pharmacophores:
- Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry (e.g., antimicrobial and antitumor activity) .
- Benzodioxole: An oxygen-containing bicyclic structure that enhances metabolic stability and bioavailability.
- Pyrazole: A five-membered aromatic ring with two nitrogen atoms, contributing to hydrogen bonding and π-π interactions in biological targets.
The compound’s molecular formula is C19H16N4O3S, with a molecular weight of 380.42 g/mol. Structural characterization of such compounds often employs X-ray crystallography tools like SHELX .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-19(14-6-7-16-17(12-14)27-13-26-16)24(11-10-23-9-3-8-21-23)20-22-15-4-1-2-5-18(15)28-20/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXEWFGRDUWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate
- Chlorination : Treating 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) forms the acyl chloride.
- Amidation : Reacting the acyl chloride with N-(1,3-benzothiazol-2-yl)-2-(1H-pyrazol-1-yl)ethylamine in dichloromethane (DCM) and triethylamine (Et₃N) yields the target compound.
Yield : 68% (optimized with 2.5 equiv Et₃N, 0°C).
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves direct coupling without isolating the acyl chloride.
Comparative Data :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride | SOCl₂, Et₃N, DCM | 68 | 95 |
| EDCI/HOBt | EDCI, HOBt, DMF | 72 | 98 |
Optimization and Catalytic Approaches
Recent advances emphasize green chemistry principles. A pyrrolidine-benzoic acid (Pyr-BzOH) catalyst enables one-pot, three-component reactions under mild conditions. This method condenses pyrazole, aldehyde, and ketone derivatives, though adaptation for tertiary amides requires further study.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The benzothiazole component is known to inhibit DprE1 enzyme activity, crucial for bacterial cell wall biosynthesis, suggesting potential applications in developing new antimicrobial therapies.
Anticancer Properties
Studies have demonstrated that derivatives of benzothiazole and pyrazole can induce apoptosis in cancer cells. The compound's influence on cell signaling pathways may lead to its application in cancer treatment by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Several derivatives of benzothiazole have shown anti-inflammatory activity. The incorporation of the pyrazole moiety may enhance this effect, making the compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations:
- Benzodioxole vs. Thiophene/Thiazole : The benzodioxole group in the target compound may improve metabolic stability compared to thiophene (more electron-rich) or thiazole (smaller heterocycle) analogs .
- Carboxamide vs. Sulfamide : Carboxamides generally exhibit stronger hydrogen-bonding capacity than sulfamides, which could influence target affinity .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole moiety linked to a pyrazole and a benzodioxole. Its molecular formula is , with a molecular weight of approximately 440.54 g/mol. The structural representation can be depicted as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Studies show that benzothiazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.
A notable study demonstrated that a related benzothiazole compound exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications to the benzothiazole structure can enhance biological activity .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties . Research indicates that these compounds exhibit activity against a range of bacterial strains. The proposed mechanisms include:
- Inhibition of Bacterial Cell Wall Synthesis : Some studies suggest that these compounds disrupt bacterial cell wall integrity.
A comparative analysis of various benzothiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole compounds are another area of interest. Research has indicated that these compounds may inhibit inflammatory mediators such as cytokines and nitric oxide:
- Cytokine Inhibition : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines in vitro.
This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives and evaluated their anticancer activities against human breast cancer cells (MCF-7). The study found that one derivative led to a significant reduction in cell viability at concentrations as low as 10 µM.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Benzothiazole Derivative A | 10 | Apoptosis induction |
| Benzothiazole Derivative B | 15 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (minimum inhibitory concentration) of 25 µg/mL for both bacterial strains.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes.
- Interaction with DNA : Some studies suggest that benzothiazoles can intercalate with DNA, disrupting replication and transcription.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
